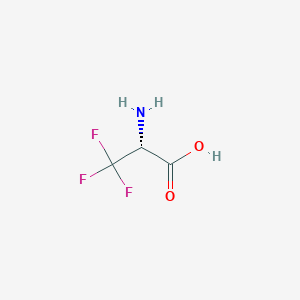

3,3,3-Trifluoro-l-alanine

Vue d'ensemble

Description

Trifluoroalanine, également connu sous le nom de 3,3,3-trifluoroalanine, est un composé organique appartenant à la classe des d-alpha-aminoacides. Il se caractérise par la présence de trois atomes de fluor liés au carbone alpha de la molécule d’alanine, ce qui en fait un analogue fluoré de l’alanine. La formule chimique de la trifluoroalanine est C3H4F3NO2, et sa masse moléculaire est d’environ 143,06 g/mol .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de la 3,3,3-trifluoroalanine non racémique peut être réalisée par une méthode énantiodivergente hautement stéréosélective. Elle implique la réduction de la sulfinimine chirale dérivée du trifluoropyruvate d’éthyle, suivie de l’hydrolyse acide des sulfinamides diastéréoisomères résultants . La réduction peut être effectuée en utilisant des réactifs tels que le 9-BBN ou le DIBAH .

Méthodes de production industrielle

Bien que les méthodes spécifiques de production industrielle de la trifluoroalanine ne soient pas largement documentées, l’approche générale implique l’utilisation de matières premières facilement disponibles ou commerciales, telles que les esters trifluoropyruviques . Le processus comprend généralement des étapes telles que la réaction de Staudinger et la réduction et l’hydrolyse subséquentes.

Analyse Des Réactions Chimiques

Types de réactions

La trifluoroalanine subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former des oxydes correspondants.

Réduction : La réduction de la trifluoroalanine peut produire différents produits en fonction des agents réducteurs utilisés.

Substitution : Les atomes de fluor de la trifluoroalanine peuvent être substitués par d’autres groupes fonctionnels dans des conditions appropriées.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d’hydrogène.

Réduction : Des agents réducteurs tels que le 9-BBN et le DIBAH sont couramment utilisés.

Substitution : Des réactifs tels que les halogénures et les nucléophiles peuvent être utilisés pour les réactions de substitution.

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, la réduction de la trifluoroalanine peut conduire à la formation de divers sulfinamides diastéréoisomères .

Applications de la recherche scientifique

La trifluoroalanine a plusieurs applications de recherche scientifique, notamment :

Applications De Recherche Scientifique

Chemical Applications

Building Block in Synthesis

3,3,3-Trifluoro-l-alanine serves as an important building block in the synthesis of peptidomimetics and other complex molecules. Its fluorinated structure enhances the stability and bioactivity of synthesized compounds, making it a valuable component in medicinal chemistry.

Mechanism-Based Inactivator

Research indicates that this compound acts as a mechanism-based inactivator of enzymes such as Escherichia coli tryptophan indole-lyase and tryptophan synthase. This interaction occurs through the formation of covalent bonds with the active sites of these enzymes, leading to their inactivation .

Biological Applications

Tracer Development for Imaging

One of the notable applications of this compound is in the development of imaging tracers for bacterial infections. The fluorine-18 labeled derivative, d-[18F]-3,3,3-trifluoro-d-alanine, has been demonstrated to effectively label bacterial peptidoglycan. This property allows for improved specificity in imaging techniques such as positron emission tomography (PET), particularly for Gram-negative pathogens like E. coli .

Stability and Uptake Studies

Studies have shown that d-[19F]-3,3,3-trifluoro-d-alanine is stable in human and mouse serum and exhibits significant uptake into various bacterial strains. This characteristic makes it a promising candidate for non-invasive imaging of bacterial infections .

Medical Applications

Potential Drug Development

Due to its unique structural features and biological activity, this compound is being explored for potential therapeutic applications. Its ability to modulate enzyme activity suggests it could play a role in drug design aimed at targeting specific metabolic pathways or diseases .

Industrial Applications

Material Development

In industrial settings, this compound is utilized in the development of new materials due to its fluorinated nature. Fluorinated compounds often exhibit enhanced chemical resistance and stability under various conditions, making them suitable for advanced material applications.

Case Studies

Mécanisme D'action

La trifluoroalanine exerce ses effets en agissant comme un inhibiteur basé sur le mécanisme de certaines enzymes. Par exemple, elle inactive la tryptophane indole-lyase d’Escherichia coli et la tryptophane synthase en formant une liaison covalente avec le site actif de l’enzyme, ce qui conduit à une inhibition irréversible . Les cibles moléculaires et les voies impliquées comprennent les enzymes dépendantes du phosphate de pyridoxal .

Comparaison Avec Des Composés Similaires

Composés similaires

Fluoroalanine : Un autre analogue fluoré de l’alanine présentant des propriétés similaires.

Trifluorométhylalanine : Un composé avec un groupe trifluorométhyle lié au carbone alpha.

Difluoroalanine : Un composé avec deux atomes de fluor liés au carbone alpha.

Unicité

La trifluoroalanine est unique en raison de ses trois atomes de fluor, qui lui confèrent des propriétés chimiques et biologiques distinctes. Sa capacité à agir comme un inhibiteur basé sur le mécanisme d’enzymes spécifiques la distingue des autres composés similaires .

Activité Biologique

3,3,3-Trifluoro-L-alanine (TFA) is a fluorinated analog of the amino acid alanine, characterized by the presence of three fluorine atoms attached to its alpha carbon. This unique structure significantly alters its chemical properties and biological activities compared to non-fluorinated amino acids. This article provides a comprehensive overview of the biological activity of TFA, including its enzymatic interactions, potential applications in imaging, and metabolic pathways.

The chemical formula of this compound is C₃H₄F₃NO₂, with a molecular weight of approximately 143.06 g/mol. The introduction of fluorine atoms enhances its hydrophobicity and alters its interaction with biological systems. Various synthetic methods have been developed to produce TFA, including enzymatic synthesis using alanine dehydrogenases from specific bacterial strains .

Enzymatic Inhibition

TFA has been identified as a mechanism-based inactivator of several enzymes. Notably, it inhibits Escherichia coli tryptophan indole-lyase and tryptophan synthase due to its structural similarity to natural amino acids, allowing it to effectively interfere with enzymatic processes. The inhibition mechanism is particularly relevant for understanding how TFA can modulate metabolic pathways in bacteria.

Table 1: Enzymatic Inhibition by TFA

| Enzyme | Organism | Mechanism of Inhibition |

|---|---|---|

| Tryptophan Indole-lyase | E. coli | Competitive inhibition via structural mimicry |

| Tryptophan Synthase | E. coli | Mechanism-based inactivation |

Incorporation into Bacterial Structures

Research has shown that TFA can be incorporated into bacterial peptidoglycan structures. This incorporation suggests potential applications in imaging bacterial infections, as TFA exhibits stability in serum and poor substrate activity for mammalian d-amino acid oxidase . Its ability to act as a tracer could be valuable for distinguishing between live and heat-killed bacteria in clinical settings.

Imaging Applications

Recent studies have explored the use of TFA as a tracer for positron emission tomography (PET) imaging. A specific derivative, d-[^18F]-CF₃-ala, demonstrated high uptake in various Gram-negative pathogens such as E. coli and Klebsiella pneumoniae, making it a promising candidate for imaging bacterial infections . The tracer showed low background signals in non-infected tissues, enhancing its specificity for infection detection.

Table 2: Imaging Characteristics of d-[^18F]-CF₃-ala

| Pathogen | Uptake Level | Background Signal |

|---|---|---|

| E. coli | High | Low (<2% ID/g) |

| Klebsiella pneumoniae | Significant | Low (<2% ID/g) |

| Enterococcus faecalis | Moderate | Low (<2% ID/g) |

Case Studies

- In Vivo Imaging : In murine models of bacterial infection, d-[^18F]-CF₃-ala accumulated at sites of live bacterial inoculation while showing minimal uptake at sites with heat-killed bacteria. This finding supports its potential utility in differentiating between active infections and sterile inflammation .

- Metabolic Pathway Studies : Investigations into the metabolic pathways involving TFA revealed that it could influence various biochemical processes within bacteria, potentially altering their growth patterns and resistance mechanisms .

Propriétés

IUPAC Name |

(2R)-2-amino-3,3,3-trifluoropropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4F3NO2/c4-3(5,6)1(7)2(8)9/h1H,7H2,(H,8,9)/t1-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMJQKIDUCWWIBW-PVQJCKRUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)(C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[C@@H](C(=O)O)(C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40938535 | |

| Record name | 3,3,3-Trifluoroalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40938535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17463-43-3, 127127-25-7 | |

| Record name | 3,3,3-Trifluoroalanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017463433 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trifluoroalanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127127257 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,3,3-Trifluoroalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40938535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TRIFLUOROALANINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NT6AV26MM7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.